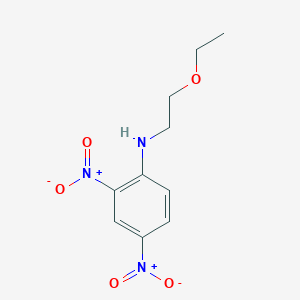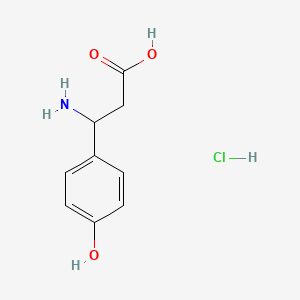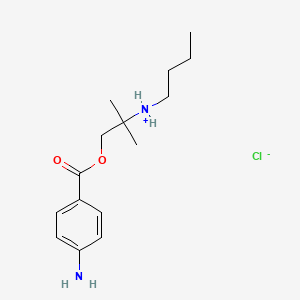
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)-, also known as 5,6-Di(hydroxymethyl)-1,3-benzodioxole, is a heterocyclic organic compound. It consists of a benzene ring fused with a dioxole ring, with two hydroxymethyl groups attached at the 5 and 6 positions. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- can be synthesized from catechol with disubstituted halomethanes. The reaction typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source .
Industrial Production Methods: Industrial production methods for 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- often involve the use of efficient catalysts like HY zeolite for acetalization and ketalization reactions. These methods ensure high conversion and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: It is involved in the development of therapeutic agents and drug research.
Industry: The compound is utilized in the production of aromatic compounds and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants. The compound enhances root-related signaling responses by binding to the auxin receptor TIR1, leading to the activation of auxin response reporters and down-regulation of root growth-inhibiting genes .
Comparison with Similar Compounds
1,3-Benzodioxole (1,2-methylenedioxybenzene): A benzene ring fused with a dioxole ring, without the hydroxymethyl groups.
1,4-Benzodioxine: A benzene ring fused with a dioxine ring.
Safrole: A benzene ring with a methylenedioxy group and an allyl group.
Uniqueness: 1,3-Benzodioxole, 5,6-DI(hydroxymethyl)- is unique due to the presence of hydroxymethyl groups at the 5 and 6 positions, which significantly enhance its reactivity and versatility in chemical syntheses. This structural feature allows for a variety of derivatives to be formed, expanding its utility in different chemical applications .
Properties
CAS No. |
78186-60-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C9H10O4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,10-11H,3-5H2 |
InChI Key |
HYLFQYKSYQWDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)



![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)






![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

